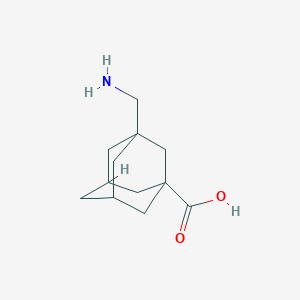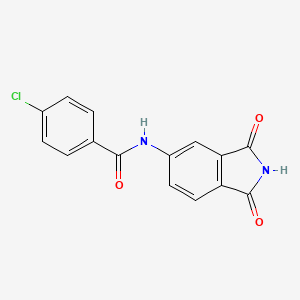
3-(Aminomethyl)adamantane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(Aminomethyl)adamantane-1-carboxylic acid” is a derivative of adamantane, which is the simplest carboxylic acid derivative of adamantane . It’s notable for its synthesis by carboxylation of adamantane .
Synthesis Analysis
The synthesis of related compounds such as 3-amino-1-adamantanemethanol has been reported. It was synthesized from adamantane carboxylic acid following the procedures of Ritter reaction, hydrolysis, neutralization, and reduced reaction without the participation of bromine .Molecular Structure Analysis
The molecular structure of adamantane carboxylic acid, a related compound, has been reported. Its empirical formula is C11H16O2, and it has a molecular weight of 180.24 .Chemical Reactions Analysis
Adamantane derivatives, including “3-(Aminomethyl)adamantane-1-carboxylic acid”, are known for their high reactivity. This offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .Physical And Chemical Properties Analysis
The physical and chemical properties of a related compound, 1-Adamantanecarboxylic acid, include a melting point of 175–176.5 °C .Scientific Research Applications
Synthesis of Diamondoids
Adamantane moieties, such as 3-(Aminomethyl)adamantane-1-carboxylic acid, can be used in the synthesis of diamondoids. Diamondoids are molecules that possess at least one adamantane unit and are superimposable on the diamond lattice .
Pharmaceutical Applications
The incorporation of adamantane fragments in pharmaceuticals can improve the lipophilicity and stability of drugs. Nitrogen-containing pharmaceuticals derived from adamantane usually exhibit antiviral, anti-Parkinsonian, or anti-Alzheimer properties .
Nanodiamond Transformation
The structural properties of adamantane-substituted amines and amides, such as 3-(Aminomethyl)adamantane-1-carboxylic acid, can be studied with the perspective of transforming them into nanodiamonds .
Dynamic NMR Experiments
3-(Aminomethyl)adamantane-1-carboxylic acid can be used in dynamic NMR experiments to characterize exchange mechanisms .
5. Synthesis of Monodisperse, Highly Crystalline CoPt3 Nanoparticles 3-(Aminomethyl)adamantane-1-carboxylic acid can be used as a stabilizer in the synthesis of monodisperse, highly crystalline CoPt3 nanoparticles .
Synthesis of Porous Platinum Nanoparticles
This compound can also be used in the synthesis of porous platinum nanoparticles .
Polycondensation Reactions
3-(Aminomethyl)adamantane-1-carboxylic acid can be used as an additive in polycondensation reactions to yield conjugated polymers, which are potential optoelectronic materials .
Synthesis of Adamantyl-based Materials
A new adamantane-based compound, such as 3-(Aminomethyl)adamantane-1-carboxylic acid, can be synthesized and characterized, which could be a beneficial complement or extension to the existing adamantyl-based materials .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(aminomethyl)adamantane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c13-7-11-2-8-1-9(3-11)5-12(4-8,6-11)10(14)15/h8-9H,1-7,13H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLRLGCOWSAGSMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)C(=O)O)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Aminomethyl)adamantane-1-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methyl-7-[(2-methylphenyl)methyl]-8-(4-propanoylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2592045.png)
![4-Ethyl-5-fluoro-6-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2592047.png)


![1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(2-chlorophenyl)ethanone oxalate](/img/structure/B2592052.png)

![methyl 1-[4-(propan-2-yl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate](/img/structure/B2592054.png)
![2-(1,3-benzodioxol-5-yl)-5-(furan-2-yl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2592056.png)

![6-acetyl-2-(naphthalene-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2592058.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2592060.png)
![2-[[1-(2-Indol-1-ylacetyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2592062.png)